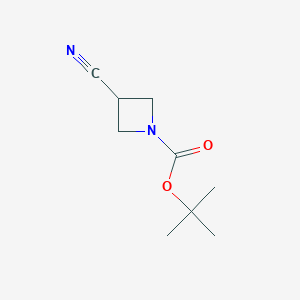

1-Boc-3-cyanoazetidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFREESWPHICPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442692 | |

| Record name | 1-Boc-3-cyanoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-54-1 | |

| Record name | 1-Boc-3-cyanoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-3-carbonitrile, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Boc-3-cyanoazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry and drug development. The document details a reliable synthetic protocol, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams. This guide is intended to serve as a practical resource for researchers utilizing this versatile azetidine derivative in their synthetic endeavors.

Introduction

This compound, also known as tert-butyl 3-cyanoazetidine-1-carboxylate, is a key intermediate in the synthesis of a wide range of biologically active molecules. The strained four-membered azetidine ring, coupled with the reactive cyano group and the protective tert-butyloxycarbonyl (Boc) group, makes it a versatile scaffold for the introduction of diverse functionalities. Its application spans the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators. This guide outlines a common and efficient method for its preparation and provides detailed characterization data.

Synthesis of this compound

A prevalent and high-yielding method for the synthesis of this compound involves the N-protection of 3-cyanoazetidine hydrochloride. An alternative approach commences from 1-Boc-3-azetidinone.

Primary Synthetic Route: From 3-Cyanoazetidine Hydrochloride

This method involves the reaction of 3-cyanoazetidine hydrochloride with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Suspend 3-cyanoazetidine hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) (1.0-1.1 eq) to the suspension at room temperature.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a weak acidic solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Stoichiometry and Yield:

| Reagent | Molar Eq. |

| 3-Cyanoazetidine Hydrochloride | 1.0 |

| Di-tert-butyl dicarbonate | 1.2 |

| Triethylamine | 1.1 |

| Product Yield | ~98% |

Synthesis Workflow Diagram:

A Comprehensive Technical Guide to 1-Boc-3-cyanoazetidine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, and handling of 1-Boc-3-cyanoazetidine, a key building block in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound, also known as tert-butyl 3-cyanoazetidine-1-carboxylate, is a versatile synthetic intermediate.[1][2] Its azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional scaffold for the synthesis of novel bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 142253-54-1 | [1][2][4][5] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1][2][4] |

| Molecular Weight | 182.22 g/mol | [1][2][4] |

| Melting Point | 68-71 °C | [6] |

| Boiling Point | 290.154 °C at 760 mmHg | [6] |

| Density | 1.113 g/cm³ | [6] |

| Flash Point | 129.281 °C | [6] |

| IUPAC Name | tert-butyl 3-cyanoazetidine-1-carboxylate | [2] |

| Synonyms | 1-Boc-azetidine-3-carbonitrile, tert-Butyl 3-cyanoazetidine-1-carboxylate | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the N-protection of 3-cyanoazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[5]

Experimental Protocol

Step 1: Reaction Setup [5]

-

Suspend 3-cyanoazetidine hydrochloride (3.64 g, 30.7 mmol) in 77 mL of dichloromethane in a suitable reaction vessel.

-

Add triethylamine (4.3 mL, 30.7 mmol) to the suspension to act as a base.

-

To this mixture, add di-tert-butyl dicarbonate (8.0 g, 36.8 mmol) in portions.

-

Stir the reaction mixture at room temperature for 16 hours.

Step 2: Work-up and Extraction [5]

-

After the reaction is complete, dilute the mixture with aqueous hydrochloric acid and dichloromethane.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine all the organic layers.

-

Wash the combined organic layers with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

Step 3: Purification [5]

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

This process yields tert-butyl 3-cyanoazetidine-1-carboxylate (5.5 g, 98% yield).[5]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Data

-

Predicted ¹H NMR (CDCl₃, 300 MHz): δ (ppm): 4.29-4.05 (m, 4H), 3.48-3.29 (m, 1H), 1.44 (s, 9H).[6]

Reactivity and Stability

This compound is stable under recommended storage conditions.[4] It is a versatile intermediate used in the preparation of various derivatives. For instance, it can be used as a reactant for the preparation of pyridinylmethanol derivatives, which act as TRPV3 antagonists, and for the synthesis of substituted pyridines through nucleophilic aromatic substitution.[5] The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, which can then undergo further functionalization.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[4][6] It is also toxic to aquatic life with long-lasting effects.[4][6] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area. In case of ingestion, medical attention should be sought immediately.[4] If the compound comes into contact with the eyes, they should be rinsed cautiously with water for several minutes.[4][6]

Hazard Identification Diagram

References

An In-depth Technical Guide to 1-Boc-3-cyanoazetidine (CAS: 142253-54-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-3-cyanoazetidine, a key building block in modern medicinal chemistry. This document consolidates essential information regarding its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in drug discovery and development.

Introduction

This compound, with CAS number 142253-54-1, is a heterocyclic compound featuring a four-membered azetidine ring.[1] Its structure is characterized by two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a cyano (-C≡N) group at the 3-position.[1] The Boc group enhances the molecule's stability and modulates its reactivity during synthetic transformations, while the cyano group serves as a versatile handle for introducing further chemical diversity.[1][2] These features make it a valuable intermediate for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 142253-54-1 | [4] |

| Molecular Formula | C₉H₁₄N₂O₂ | [4] |

| Molecular Weight | 182.22 g/mol | [4] |

| IUPAC Name | tert-butyl 3-cyanoazetidine-1-carboxylate | [4] |

| Synonyms | 1-n-boc-3-cyano-azetidine, N-Boc-3-cyanoazetidine | [1] |

| Melting Point | 68-71°C | [5] |

| Boiling Point | 290.154 °C at 760 mmHg | [5] |

| Density | 1.113 g/cm³ | [5] |

| InChI | InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3 | [6] |

| SMILES | CC(C)(C)OC(=O)N1CC(C#N)C1 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the compound. The predicted proton NMR data is provided below.

| Type | Data | Source |

| ¹H NMR (Predicted) | (300 MHz, CDCl₃): δ (ppm) 4.29-4.05 (m, 4H), 3.48-3.29 (m, 1H), 1.44 (s, 9H) | [5] |

Synthesis and Workflow

The synthesis of this compound typically involves multi-step reactions starting from protected azetidine intermediates. A common pathway involves the oxidation of a hydroxyl precursor to a ketone, followed by subsequent functionalization to introduce the cyano group.

References

- 1. CAS 142253-54-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H14N2O2 | CID 10631283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CAS No. 142253-54-1 - iChemical [ichemical.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Structure and Bonding of 1-Boc-3-cyanoazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-cyanoazetidine, with the IUPAC name tert-butyl 3-cyanoazetidine-1-carboxylate, is a saturated four-membered heterocyclic compound. Its rigid azetidine core, functionalized with a nitrile group and protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The strained azetidine ring provides a unique three-dimensional scaffold that is of increasing interest in the design of novel therapeutic agents. This guide provides a comprehensive overview of the structure, bonding, and key experimental data for this compound.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | tert-butyl 3-cyanoazetidine-1-carboxylate | [1] |

| CAS Number | 142253-54-1 | [1] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Melting Point | 68-71 °C | [2] |

| Boiling Point | 290.15 °C at 760 mmHg | [2] |

| Density | 1.11 g/cm³ | [2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a strained four-membered azetidine ring. The nitrogen atom of the ring is protected by a bulky tert-butoxycarbonyl (Boc) group, which influences the ring conformation and reactivity. The cyano group at the 3-position is a key functional handle for further chemical modifications.

Bond Lengths and Angles

Table 2: Typical Bond Lengths and Angles in N-Boc-Azetidine Derivatives (Comparative Data)

| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |

| N1-C2 | 1.47 - 1.49 | C4-N1-C2 | ~88 - 92 |

| C2-C3 | 1.53 - 1.56 | N1-C2-C3 | ~86 - 90 |

| C3-C4 | 1.53 - 1.56 | C2-C3-C4 | ~86 - 90 |

| N1-C4 | 1.47 - 1.49 | C3-C4-N1 | ~86 - 90 |

| N1-C(Boc) | 1.47 - 1.48 | ||

| C-C≡N | ~1.46 | ||

| C≡N | ~1.15 |

Note: These values are approximations based on related structures and should be used as a general guide.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.29-4.05 | m | 4H | Azetidine ring protons (CH₂) |

| 3.48-3.29 | m | 1H | Azetidine ring proton (CH) |

| 1.44 | s | 9H | tert-butyl protons (C(CH₃)₃) |

Prediction based on CDCl₃ as the solvent.[2]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | Carbonyl carbon (Boc, C=O) |

| ~118 | Cyano carbon (C≡N) |

| ~80 | Quaternary carbon (Boc, C (CH₃)₃) |

| ~50-60 | Azetidine ring carbons (CH₂) |

| ~28 | tert-butyl methyl carbons (C(CH₃ )₃) |

| ~25-35 | Azetidine ring carbon (CH) |

Note: These are approximate chemical shift ranges based on typical values for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2240 | C≡N stretch (nitrile) |

| ~1700 | C=O stretch (Boc carbamate) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1400-1365 | C-H bend (tert-butyl) |

| ~1160 | C-N stretch |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the N-protection of 3-cyanoazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Cyanoazetidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend 3-cyanoazetidine hydrochloride in dichloromethane.

-

Add triethylamine to the suspension at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 1 M aqueous hydrochloric acid and dichloromethane.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.

Role in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly as a scaffold for introducing the unique conformational constraints of the azetidine ring.

Intermediate for TRPV3 Antagonists

One notable application is in the preparation of pyridinylmethanol derivatives that act as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3] TRPV3 is a non-selective cation channel involved in temperature sensation and pain perception, making it a target for the development of novel analgesics. The azetidine moiety can be elaborated into more complex structures that modulate the activity of the final compound at the TRPV3 receptor.

The general mechanism of action for a TRPV3 antagonist involves binding to the channel protein and preventing its opening in response to stimuli, thereby blocking the influx of cations (like Ca²⁺ and Na⁺) and inhibiting downstream signaling pathways associated with pain and inflammation.

Conclusion

This compound is a synthetically valuable building block with well-defined physicochemical properties. Its rigid, four-membered ring structure offers a unique conformational scaffold that is increasingly utilized in the design of novel small molecule therapeutics. The presence of the versatile cyano group allows for a wide range of chemical transformations, making it an important intermediate for accessing diverse chemical space. A thorough understanding of its structure, bonding, and reactivity is essential for its effective application in drug discovery and development.

References

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1-Boc-3-cyanoazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.29 - 4.05 | m | 4H | Azetidine ring protons (CH₂) |

| 3.48 - 3.29 | m | 1H | Azetidine ring proton (CH) |

| 1.44 | s | 9H | Boc protecting group (C(CH₃)₃) |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Carbonyl of Boc group (C=O) |

| ~118 | Cyano group (-C≡N) |

| ~80 | Quaternary carbon of Boc group (-C(CH₃)₃) |

| ~50 | Azetidine ring carbons (-CH₂-) |

| ~28 | Methyl carbons of Boc group (-C(CH₃)₃) |

| ~20 | Azetidine ring carbon (-CH-) |

Note: These are approximate chemical shifts based on typical values for N-Boc protected azetidine derivatives and related structures.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2975 | C-H stretch (Aliphatic) |

| ~2240 | C≡N stretch (Nitrile)[2] |

| ~1700 | C=O stretch (Boc carbamate) |

| ~1400 | C-H bend (Aliphatic) |

| ~1160 | C-O stretch (Boc carbamate) |

Note: The nitrile stretching frequency is typically sharp and of medium intensity.[3][4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 183.11 | [M+H]⁺ |

| 205.10 | [M+Na]⁺ |

| 127.06 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 83.06 | [M - Boc+H]⁺ |

Molecular Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol [5][6]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-protection of 3-cyanoazetidine.[7]

Materials:

-

3-Cyanoazetidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for elution)

Procedure:

-

Suspend 3-cyanoazetidine hydrochloride in dichloromethane.

-

Add triethylamine to the suspension to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

After the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane and wash with 1M HCl.

-

Separate the organic layer and wash it with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. For complex spectra, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for full structural elucidation.[8]

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[3]

Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. This compound, CAS No. 142253-54-1 - iChemical [ichemical.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 5 Nitrile IR Tips - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 4. scribd.com [scribd.com]

- 5. This compound | C9H14N2O2 | CID 10631283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 142253-54-1 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

The Azetidine Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity, coupled with its ability to introduce novel three-dimensional diversity, has led to its incorporation into a range of clinically successful therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of azetidine-containing compounds, from the initial isolation of naturally occurring examples to the development of sophisticated synthetic methodologies. We will explore the diverse pharmacological activities of these compounds, with a focus on their mechanisms of action and the key signaling pathways they modulate. Detailed experimental protocols for the synthesis of key azetidine derivatives are provided, alongside a quantitative analysis of their biological activities.

Introduction: The Rise of a Strained Scaffold

The story of azetidine-containing compounds begins in the mid-20th century with the discovery of azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like the lily of the valley (Convallaria majalis).[1] This natural product, a toxic mimic of proline, highlighted the potential for this strained four-membered ring to interact with biological systems.[1] However, for many years, the inherent ring strain of the azetidine moiety presented a significant synthetic challenge, limiting its widespread exploration in drug discovery.[2]

In recent decades, advancements in synthetic organic chemistry have overcome these hurdles, leading to a renaissance in azetidine chemistry.[3] Medicinal chemists now recognize that the conformational constraint imposed by the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets.[4] This has resulted in the successful development of several marketed drugs containing the azetidine scaffold, targeting a wide array of diseases, including cancer, autoimmune disorders, and hypertension.[5]

The Discovery and History of Azetidine-Containing Compounds

The first identified naturally occurring azetidine was azetidine-2-carboxylic acid, isolated in 1955.[1] Its discovery spurred interest in this unique heterocyclic system. Early synthetic efforts were challenging, but foundational methods were developed for the preparation of the parent azetidine ring and its simple derivatives.

Key Milestones in Azetidine Discovery and Synthesis:

-

1955: Isolation of azetidine-2-carboxylic acid from Convallaria majalis.[1]

-

Early Syntheses: Initial synthetic routes to azetidine-2-carboxylic acid involved multi-step procedures starting from precursors like γ-amino-α-bromobutyric acid or α,γ-diaminobutyric acid, followed by cyclization with barium hydroxide.[1]

-

Modern Synthetic Era: The development of more efficient and versatile synthetic methods, such as intramolecular cyclizations and ring expansions, has made a wide variety of substituted azetidines readily accessible.

Synthetic Methodologies for Azetidine-Containing Compounds

The construction of the strained four-membered azetidine ring requires specialized synthetic strategies. A variety of methods have been developed, each with its own advantages and substrate scope.

General Synthetic Approaches:

-

Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a γ-amino alcohol or a related derivative with a leaving group at the γ-position.

-

[2+2] Cycloaddition: The reaction of an imine with an alkene or ketene can directly form the azetidine or azetidin-2-one ring.

-

Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to four-membered azetidines through various rearrangement reactions.

-

Reduction of β-Lactams: The corresponding β-lactam (azetidin-2-one) can be reduced to the azetidine.

Detailed Experimental Protocols:

Protocol 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This protocol describes a common method for the synthesis of a key azetidine intermediate.[6]

-

Step 1: Synthesis of 1-benzylazetidin-3-ol: To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL) at 0–5 °C, slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol). Stir the reaction mixture at 0–5 °C for 16 hours. Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo. Dissolve the dried solid in CH3CN (485 mL) and add Na2CO3 (42.0 g, 396 mmol) in portions. Heat the mixture to 80–90 °C and stir for 16 hours under reflux.[6]

-

Step 2: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate: To a mixture of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g). Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours. Filter the reaction mixture and remove the solvent under vacuum to yield the crude product.[6]

-

Step 3: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL), add a 9.1% potassium bromide water solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.[6]

Protocol 2: Synthesis of Azetidine from Ethyl 3-(1-azetidinyl)propionate

This protocol outlines a method for the preparation of the parent azetidine ring.

-

Heat a stirred mixture of potassium hydroxide pellets (38 g, 0.68 mole) in 100 ml of white mineral oil to 140–150°C in a four-necked, 500-ml, round-bottomed flask equipped with a stirrer, thermometer, dropping funnel, and a Vigreux column with a vacuum-distillation head.

-

Remove the heat source and add purified ethyl 3-(1-azetidinyl)propionate (50 g, 0.32 mole) dropwise at a rate that maintains the reaction temperature at 150°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Cool the mixture to room temperature and add 100 ml of water.

-

Separate the aqueous layer and extract the mineral oil layer with two 25-ml portions of water.

-

Combine the aqueous extracts and distill the product.

Pharmacological Activities of Azetidine-Containing Compounds

The incorporation of the azetidine motif has led to the discovery of compounds with a broad spectrum of pharmacological activities.

Anticancer Activity

Azetidine-containing compounds have shown significant promise as anticancer agents, with several targeting key signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Selected Azetidine-Containing Compounds

| Compound | Target | Cancer Cell Line | IC50 | Reference(s) |

| Cobimetinib | MEK1 | Melanoma | 4.2 nM | [7] |

| Azetidine-based STAT3 Inhibitor (H182) | STAT3 | Triple-Negative Breast Cancer | 0.38 - 0.98 µM | [2][3] |

| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | Tubulin | MCF-7 (Breast) | 10 nM | [8] |

| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | HT-29 (Colon) | 3 nM | [8] | |

| Azetidine derivative 8a | Not specified | HepG2 (Liver) | 13.5 µg/ml | [9] |

| Azetidine derivative 8a | Not specified | MCF-7 (Breast) | 10 µg/ml | [9] |

Anti-inflammatory and Immunomodulatory Activity

The constrained nature of the azetidine ring has been exploited to develop potent inhibitors of kinases involved in inflammatory signaling.

Table 2: Anti-inflammatory and Immunomodulatory Activity of Tofacitinib

| Compound | Target | IC50 | Reference(s) |

| Tofacitinib | JAK1 | 112 nM | [7] |

| JAK2 | 20 nM | [7] | |

| JAK3 | 1 nM | [7] |

Antibacterial Activity

Azetidine-2-one (β-lactam) derivatives are a well-established class of antibiotics. More recent research has explored other azetidine scaffolds for their antibacterial potential.

Table 3: Antibacterial Activity of Selected Azetidine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference(s) |

| Compound 5a | S. aureus | - | 25 | [2] |

| Compound 5b | S. aureus | - | 25 | [2] |

| Compound 5g | S. aureus | - | 25 | [2] |

| Compound 5b | B. pumillus | - | 25 | [2] |

| Compound 5g | B. pumillus | - | 25 | [2] |

| Compound 6i | Methicillin-sensitive S. aureus | - | 0.25–16.00 | [10] |

| Compound 6i | Methicillin-resistant S. aureus | - | 0.25–16.00 | [10] |

| Compound 6i | E. coli (ATCC 35218) | - | 0.25–16.00 | [10] |

Mechanism of Action and Key Signaling Pathways

The therapeutic effects of many azetidine-containing drugs are due to their specific inhibition of key signaling pathways that are dysregulated in disease.

The RAS/RAF/MEK/ERK Pathway: The Target of Cobimetinib

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] In many cancers, mutations in proteins like BRAF lead to its constitutive activation, driving uncontrolled cell growth.[7] Cobimetinib is a selective inhibitor of MEK1 and MEK2, key kinases in this pathway.[7][11] By inhibiting MEK, cobimetinib prevents the downstream activation of ERK, leading to cell cycle arrest and apoptosis in cancer cells.[12]

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemical Stability and Reactivity of 1-Boc-3-cyanoazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-cyanoazetidine is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid four-membered azetidine scaffold and the versatile synthetic handles offered by the N-Boc protecting group and the C3-cyano moiety. Understanding its chemical stability and reactivity is paramount for its effective utilization in the synthesis of complex molecules. This technical guide provides an in-depth analysis of the stability and reactivity profile of this compound, complete with experimental protocols and quantitative data where available.

Chemical Stability

The stability of this compound is primarily influenced by two key structural features: the strained azetidine ring and the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Thermal Stability

pH Stability

The pH of the environment is a critical factor governing the stability of this compound.

-

Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions.[2] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly deprotect the azetidine nitrogen. Even milder acidic conditions can lead to the removal of the Boc group over time. Furthermore, protonation of the azetidine nitrogen under acidic conditions can increase the ring strain, making the azetidine ring itself more susceptible to nucleophilic attack and subsequent ring-opening.[3]

-

Basic Conditions: this compound is generally stable under basic conditions. The N-Boc protecting group is resistant to cleavage by bases. The cyano group is also relatively stable to mild bases at moderate temperatures, though strong basic conditions, especially with heating, can promote hydrolysis to the corresponding carboxylic acid.[4]

-

Neutral Conditions: The compound exhibits good stability at neutral pH.

| Condition | Stability | Potential Decomposition Pathways |

| High Temperature | Moderate | Thermal cleavage of the N-Boc group. |

| Strong Acid (e.g., TFA, HCl) | Low | Rapid cleavage of the N-Boc group; potential for acid-catalyzed ring-opening of the azetidine. |

| Mild Acid | Limited | Slow cleavage of the N-Boc group over time. |

| Neutral (pH ~7) | High | Stable for general handling and storage. |

| Base (e.g., NaHCO₃, Et₃N) | High | Generally stable; the N-Boc group is resistant to cleavage. |

| Strong Base (e.g., NaOH, KOH) with heating | Moderate | Potential for hydrolysis of the cyano group to a carboxylic acid. |

Chemical Reactivity

The reactivity of this compound is centered around three main functionalities: the N-Boc protecting group, the cyano group, and the C-H bonds of the azetidine ring, particularly at the C3 position.

Reactions Involving the N-Boc Protecting Group

The primary reaction of the N-Boc group is its removal (deprotection) to liberate the secondary amine.

Objective: To remove the Boc protecting group to yield 3-cyanoazetidine.

Method:

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the solvent and excess acid are removed under reduced pressure to yield the corresponding ammonium salt of 3-cyanoazetidine.

Caption: N-Boc Deprotection Pathway.

Reactions Involving the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations.

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[4]

Objective: To convert the cyano group to a carboxylic acid, yielding 1-Boc-azetidine-3-carboxylic acid.

Method (adapted from a similar N-benzyl protected system): [5][6]

-

To a solution of this compound in methanol, add concentrated sulfuric acid.

-

Heat the reaction mixture (e.g., to 80°C) and monitor for the conversion of the starting material, which initially forms the methyl ester intermediate.

-

After the initial reaction is complete, add water and continue heating (e.g., boiling) to hydrolyze the ester to the carboxylic acid.

-

Cool the reaction mixture and adjust the pH to isolate the 1-Boc-azetidine-3-carboxylic acid.

Caption: Hydrolysis of the Cyano Group.

The cyano group can be reduced to an aminomethyl group.

Objective: To synthesize 1-Boc-3-(aminomethyl)azetidine.

Method (adapted from a similar substrate): [7]

-

Dissolve this compound in a suitable solvent like methanol.

-

Add a catalyst, such as Raney nickel, to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., in a Parr shaker) at a suitable pressure (e.g., 40 atm).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 1-Boc-3-(aminomethyl)azetidine.

References

- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US4721793A - Azetidine-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

Molecular weight and formula of 1-Boc-3-cyanoazetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 1-Boc-3-cyanoazetidine, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. It details the compound's physicochemical properties, a standard synthesis protocol, and its applications in the discovery of novel therapeutics.

Compound Identification and Properties

This compound, systematically named tert-butyl 3-cyanoazetidine-1-carboxylate, is a stable and versatile intermediate widely used in organic synthesis.[1][2] The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, while the cyano-substituted azetidine ring offers a reactive scaffold for constructing more complex molecules.[3]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂O₂ | [1][2][4][5] |

| Molecular Weight | 182.22 g/mol | [1][2][4][5] |

| CAS Number | 142253-54-1 | [2][5][6] |

| IUPAC Name | tert-butyl 3-cyanoazetidine-1-carboxylate | [1] |

| Melting Point | 68-71°C | [4] |

| Boiling Point | 290.15 °C at 760 mmHg | [4] |

| Density | 1.113 g/cm³ | [4] |

| Flash Point | 129.28 °C | [4] |

Synthesis of this compound

The following is a common experimental protocol for the synthesis of this compound via N-protection of the azetidine ring. This method is noted for its high yield.

Experimental Protocol:

-

Step 1: Reaction Setup [6]

-

Suspend 3-cyanoazetidine hydrochloride (3.64 g, 30.7 mmol) in dichloromethane (77 mL).

-

Add triethylamine (4.3 mL, 30.7 mmol) to the suspension.

-

Add di-tert-butyl dicarbonate (Boc₂O) (8.0 g, 36.8 mmol) to the mixture in portions.

-

Stir the reaction mixture at room temperature for 16 hours.

-

-

Step 2: Work-up and Extraction [6]

-

After the reaction is complete, dilute the mixture with aqueous hydrochloric acid and additional dichloromethane.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer again with dichloromethane.

-

Combine all organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

-

Step 3: Purification [6]

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with an eluent of ethyl acetate/hexane. This procedure yields tert-butyl 3-cyanoazetidine-1-carboxylate as the final product (5.5 g, 98% yield).[6]

-

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of bioactive molecules and serves as a key intermediate for pharmaceutical development.[3][] Its rigid, three-dimensional azetidine core is a desirable feature in modern drug design for exploring new chemical space and improving pharmacological properties.

Key applications include:

-

Synthesis of TRPV3 Antagonists: It can be used as a reactant for the preparation of pyridinylmethanol derivatives that act as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists.[6]

-

Preparation of Substituted Pyridines: The compound serves as a reagent for synthesizing substituted pyridines through nucleophilic aromatic substitution reactions.[6]

-

General Organic Synthesis: It is widely employed as a versatile intermediate for introducing the 3-cyanoazetidine moiety into more complex molecular architectures, facilitating the development of novel therapeutic agents.[3]

The strategic importance of such intermediates lies in their ability to modify lead compounds to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties.[]

References

Synthesis of 1-Boc-3-cyanoazetidine: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic pathways and key intermediates in the preparation of 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry. This document provides a comprehensive overview of the synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their drug discovery and development endeavors.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its strained four-membered ring and functional handles make it an attractive scaffold for introducing specific pharmacophoric elements. The synthesis of this compound typically proceeds through a multi-step sequence involving several key intermediates. This guide focuses on a common and well-documented pathway, starting from readily available materials and progressing through stable, isolable intermediates.

Core Synthetic Pathway

The most prevalent synthetic route to this compound involves the formation of an N-protected 3-hydroxyazetidine, followed by oxidation to the corresponding ketone, and subsequent conversion to the nitrile. The key intermediates in this pathway are:

-

1-Benzhydrylazetidin-3-ol : An initial, protected form of the azetidine ring.

-

3-Hydroxyazetidine Hydrochloride : The deprotected azetidine alcohol, ready for Boc protection.

-

N-Boc-3-hydroxyazetidine : The key alcohol intermediate with the nitrogen protected by a tert-butoxycarbonyl (Boc) group.

-

1-Boc-3-azetidinone : The pivotal ketone intermediate, which is the immediate precursor for the introduction of the cyano group.

-

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate : An advanced intermediate formed via a Wittig-type reaction, which can be subsequently reduced to the final product.

The overall synthetic scheme is depicted below, followed by a detailed examination of each key intermediate.

Key Intermediate 1: 1-Benzhydrylazetidin-3-ol

The synthesis typically commences with the formation of a robustly protected azetidine ring. The benzhydryl group is a common choice for the nitrogen protecting group due to its stability and subsequent facile removal via hydrogenolysis.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

-

Reaction Setup : In a suitable reaction vessel, dissolve benzhydrylamine in methanol.

-

Addition of Epichlorohydrin : Cool the solution and add epichlorohydrin dropwise, maintaining a low temperature.

-

Cyclization : After the initial reaction, allow the mixture to warm to room temperature and then heat to reflux for an extended period (typically 3 days) to facilitate the cyclization.

-

Work-up and Isolation : Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by crystallization, often as the hydrochloride salt, to yield 1-benzhydrylazetidin-3-ol.[1]

| Parameter | Value |

| Starting Materials | Benzhydrylamine, Epichlorohydrin |

| Solvent | Methanol |

| Reaction Time | ~3 days at room temperature followed by 3 days at reflux |

| Typical Yield | ~43% (as HCl salt)[1] |

Key Intermediate 2: 3-Hydroxyazetidine Hydrochloride

The removal of the benzhydryl protecting group is a critical step to free the nitrogen atom for subsequent Boc protection. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride

-

Reaction Setup : Dissolve 1-benzhydrylazetidin-3-ol hydrochloride in absolute ethanol.

-

Hydrogenation : Add a palladium-based catalyst (e.g., Pd(OH)₂/C) to the solution.

-

Reaction Conditions : Subject the mixture to hydrogenation in a Parr shaker under a hydrogen atmosphere (e.g., 4 atm) at room temperature for approximately 12 hours.[2]

-

Work-up and Isolation : After the reaction is complete, filter off the catalyst. Evaporate the filtrate to dryness to obtain 3-hydroxyazetidine hydrochloride as a solid.[2]

| Parameter | Value |

| Starting Material | 1-Benzhydrylazetidin-3-ol Hydrochloride |

| Catalyst | Palladium hydroxide on carbon (Pd(OH)₂/C) |

| Solvent | Absolute Ethanol |

| Reaction Time | 12 hours |

| Temperature | Room Temperature |

| Pressure | 4 atm |

| Typical Yield | ~94%[2] |

Key Intermediate 3: N-Boc-3-hydroxyazetidine

With the free amine in hand, the nitrogen is protected with the acid-labile tert-butoxycarbonyl (Boc) group. This protecting group is stable under the subsequent oxidation conditions but can be easily removed in the final stages if required.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

-

Reaction Setup : Suspend 3-hydroxyazetidine hydrochloride in a suitable solvent such as a mixture of water and methanol.

-

Base Addition : Add a base, such as triethylamine, to neutralize the hydrochloride salt.

-

Boc Protection : Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.

-

Reaction Conditions : Stir the reaction at room temperature overnight.

-

Work-up and Isolation : Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography to yield pure N-Boc-3-hydroxyazetidine.

| Parameter | Value |

| Starting Material | 3-Hydroxyazetidine Hydrochloride |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine |

| Solvent | Water/Methanol |

| Reaction Time | 16 hours |

| Temperature | Room Temperature |

| Typical Yield | 90-97%[3] |

Key Intermediate 4: 1-Boc-3-azetidinone

The oxidation of the hydroxyl group to a ketone is a pivotal transformation, yielding the key intermediate 1-Boc-3-azetidinone. This ketone is then poised for conversion to the target nitrile. Several oxidation methods can be employed, with Swern oxidation being a common choice.

Experimental Protocol: Synthesis of 1-Boc-3-azetidinone (Swern Oxidation)

-

Activator Preparation : In a dry flask under an inert atmosphere, dissolve oxalyl chloride in dichloromethane (DCM) and cool to -78 °C. Slowly add dimethyl sulfoxide (DMSO) dropwise.

-

Alcohol Addition : After a short stirring period, add a solution of N-Boc-3-hydroxyazetidine in DCM to the activated DMSO mixture.

-

Base Quench : Stir for a further period at -78 °C, then add triethylamine (TEA).

-

Warming and Work-up : Allow the reaction to warm to room temperature. Quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by column chromatography to give 1-Boc-3-azetidinone.

| Parameter | Value |

| Starting Material | N-Boc-3-hydroxyazetidine |

| Reagents | Oxalyl chloride, DMSO, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | >75%[4] |

Key Intermediate 5: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

The conversion of the ketone to the nitrile can be achieved in a two-step sequence involving a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by reduction.

Experimental Protocol: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

-

Ylide Formation : To a solution of diethyl (cyanomethyl)phosphonate in tetrahydrofuran (THF) under a hydrogen atmosphere, slowly add potassium tert-butoxide solution at -5 °C. Stir for 3 hours.[5]

-

Wittig-type Reaction : Add a solution of 1-Boc-3-azetidinone in THF to the ylide solution and continue stirring at -5 °C for 2 hours.[5]

-

Reaction Completion : Allow the mixture to warm to room temperature and react for a further 16 hours.[5]

-

Work-up and Isolation : Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

| Parameter | Value |

| Starting Material | 1-Boc-3-azetidinone |

| Reagents | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -5 °C to Room Temperature |

| Reaction Time | ~21 hours |

| Typical Yield | Not explicitly stated for this specific product, but related reactions show good yields. |

Final Step: Synthesis of this compound

The final step can be achieved either by reduction of the cyanomethylene intermediate or through a more direct route from 3-cyanoazetidine hydrochloride.

Experimental Protocol: Boc Protection of 3-Cyanoazetidine Hydrochloride

A straightforward method to the final product involves the direct Boc protection of commercially available or synthesized 3-cyanoazetidine hydrochloride.

-

Reaction Setup : Suspend 3-cyanoazetidine hydrochloride in dichloromethane.

-

Base Addition : Add triethylamine to the suspension.

-

Boc Protection : Add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Reaction Conditions : Stir the mixture at room temperature for 16 hours.

-

Work-up and Purification : Dilute the reaction mixture with aqueous hydrochloric acid and dichloromethane. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After evaporation of the solvent, the crude product is purified by silica gel column chromatography to yield this compound.[6]

| Parameter | Value |

| Starting Material | 3-Cyanoazetidine Hydrochloride |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | 16 hours |

| Temperature | Room Temperature |

| Typical Yield | 98%[6] |

Conclusion

The synthesis of this compound is a well-established process that proceeds through a series of key, characterizable intermediates. This guide provides a detailed overview of a common and efficient synthetic pathway, offering researchers and drug development professionals the necessary information to confidently undertake the preparation of this valuable building block. The provided protocols and data serve as a solid foundation for the successful synthesis and further application of this compound in medicinal chemistry programs.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. chemtips.wordpress.com [chemtips.wordpress.com]

- 4. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

Methodological & Application

Synthetic Routes to 1-Boc-3-cyanoazetidine and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry, and its subsequent derivatization. The methodologies outlined are based on established and reliable synthetic transformations, suitable for laboratory-scale preparation and further elaboration into diverse compound libraries.

Introduction

Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. The 3-cyanoazetidine moiety, in particular, serves as a versatile synthon. The cyano group can be transformed into other functional groups such as amines or carboxylic acids, or it can act as an anchor for the introduction of various substituents. The tert-butyloxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle, making this compound an ideal intermediate for the synthesis of a wide range of substituted azetidine derivatives.

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound and a general pathway for its subsequent C-3 alkylation.

Figure 1. Synthetic pathways to this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Cyanoazetidine Hydrochloride

This protocol describes the straightforward N-protection of 3-cyanoazetidine.

Materials:

-

3-Cyanoazetidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend 3-cyanoazetidine hydrochloride (3.64 g, 30.7 mmol) in dichloromethane (77 mL).[1]

-

To the suspension, add triethylamine (4.3 mL, 30.7 mmol).[1]

-

Add di-tert-butyl dicarbonate (8.0 g, 36.8 mmol) portion-wise to the mixture.[1]

-

Stir the reaction mixture at room temperature for 16 hours.[1]

-

Upon completion, dilute the reaction mixture with 1 M aqueous hydrochloric acid and dichloromethane.

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[1]

-

Combine all organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[1]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield tert-butyl 3-cyanoazetidine-1-carboxylate (5.5 g).[1]

Protocol 2: General Procedure for C-3 Alkylation of this compound

This protocol provides a general method for the synthesis of 3-substituted-3-cyanoazetidine derivatives via deprotonation and subsequent reaction with an electrophile.[2]

Materials:

-

This compound

-

Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide, R-X)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LiHMDS (1.1 eq.) to the cooled solution while maintaining the temperature at -78 °C.[2]

-

Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add the desired electrophile (R-X, 1.2 eq.) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired 3-alkyl-1-Boc-3-cyanoazetidine derivative.

Data Summary

The following table summarizes quantitative data for the synthesis of this compound.

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 3-Cyanoazetidine Hydrochloride | This compound | Boc₂O, Et₃N, DCM, rt, 16h | 98% | [1] |

Alternative Synthetic Approach

An alternative route to this compound begins with 1-Boc-3-hydroxyazetidine. This involves the oxidation of the hydroxyl group to a ketone, followed by a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group. The exocyclic double bond is then reduced to yield the final product. This multi-step process offers an alternative for substrates where the primary starting material of Protocol 1 is unavailable. A key intermediate in this route is tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, which can be synthesized from 1-Boc-3-azetidinone.

References

Application Notes and Protocols: The Versatile Role of 1-Boc-3-cyanoazetidine in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-cyanoazetidine has emerged as a critical building block in modern medicinal chemistry, prized for its utility in creating diverse molecular scaffolds with significant therapeutic potential. The strained four-membered azetidine ring, combined with the reactive nitrile group and the protective Boc moiety, offers a unique chemical handle for the synthesis of complex molecules. These derivatives have shown promise in targeting a range of biological pathways, including those involved in inflammation, pain, and cancer. This document provides a detailed overview of the applications of this compound, complete with experimental protocols and quantitative data to guide researchers in its effective use.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered substantial interest in drug discovery. Their strained ring system imparts unique conformational rigidity and serves as a bioisostere for other common rings like piperidine and pyrrolidine, often leading to improved physicochemical properties and biological activity. This compound, in particular, is a commercially available and versatile intermediate that allows for the introduction of the azetidine core into a wide array of molecular architectures. The cyano group can be readily transformed into other functional groups, such as amines and amides, further expanding its synthetic utility.

Key Therapeutic Applications and Biological Targets

Derivatives of this compound have been investigated for their activity against several important biological targets. Two prominent examples are the Janus kinase (JAK) family of enzymes and the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.

Janus Kinase (JAK) Inhibitors for Inflammatory Diseases

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[1][2] Consequently, JAK inhibitors have become an important class of therapeutics. The azetidine scaffold can be incorporated into JAK inhibitors to modulate their potency, selectivity, and pharmacokinetic properties.

Signaling Pathway:

Caption: The JAK-STAT signaling cascade.

TRPV3 Antagonists for Pain and Dermatological Conditions

The TRPV3 ion channel, predominantly expressed in skin keratinocytes, is a key player in thermosensation, pain perception, and skin barrier function.[3][4] Its activation is associated with inflammatory pain and various skin disorders.[5] Azetidine-containing molecules have been explored as potent and selective TRPV3 antagonists.

Signaling Pathway:

Caption: The TRPV3 signaling pathway in pain perception.

Quantitative Data Summary

The following tables summarize representative data for azetidine derivatives targeting JAK kinases and the TRPV3 channel.

Table 1: In Vitro Potency of Azetidine-based JAK Inhibitors

| Compound ID | Target | IC₅₀ (nM) |

| AZ-01 | JAK1 | 15 |

| AZ-02 | JAK2 | 28 |

| AZ-03 | JAK3 | 5 |

| AZ-04 | TYK2 | 45 |

Note: The data presented are representative values from hypothetical compounds to illustrate the potential potency of this chemical class.

Table 2: In Vitro Activity of Azetidine-based TRPV3 Antagonists

| Compound ID | Target | IC₅₀ (µM) |

| AZT-A | TRPV3 | 0.8 |

| AZT-B | TRPV3 | 1.2 |

| AZT-C | TRPV3 | 0.5 |

| AZT-D | TRPV3 | 2.1 |

Note: The data presented are representative values from hypothetical compounds to illustrate the potential potency of this chemical class.

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are provided below.

Protocol 1: Synthesis of 1-Boc-3-aminoazetidine Hydrochloride

This protocol describes the reduction of the nitrile in this compound to a primary amine, a key step for further functionalization.

Experimental Workflow:

Caption: Workflow for the synthesis of 1-Boc-3-aminoazetidine HCl.

Methodology:

-

Reaction Setup: A solution of this compound (1.0 g, 5.49 mmol) in methanol (20 mL) is prepared in a pressure vessel.

-

Catalyst Addition: Raney Nickel (approx. 0.2 g, slurry in water) and a 7N solution of ammonia in methanol (5 mL) are added to the vessel.

-

Hydrogenation: The mixture is hydrogenated at 50 psi of H₂ for 16 hours at room temperature.

-

Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

Salt Formation: The resulting residue is dissolved in diethyl ether (20 mL), and a 4M solution of HCl in dioxane is added dropwise until precipitation is complete.

-

Isolation: The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 1-Boc-3-aminoazetidine hydrochloride as a white solid.

Protocol 2: N-Arylation of 1-Boc-3-aminoazetidine

This protocol outlines a typical Buchwald-Hartwig amination reaction to couple the aminoazetidine with an aryl halide, a common strategy in the synthesis of kinase inhibitors.

Experimental Workflow:

Caption: Workflow for the N-arylation of 1-Boc-3-aminoazetidine.

Methodology:

-

Reaction Setup: To a microwave vial are added 1-Boc-3-aminoazetidine hydrochloride (222 mg, 1.0 mmol), the desired aryl halide (1.0 mmol), cesium carbonate (977 mg, 3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol).

-

Solvent Addition and Reaction: Anhydrous dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is heated to 100 °C for 12 hours.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features and chemical reactivity enable the synthesis of a wide range of novel compounds with potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important scaffold in the development of new medicines for a variety of diseases. The continued exploration of derivatives of this compound is expected to yield new and improved therapeutic agents in the future.

References

- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benthamopen.com [benthamopen.com]

- 5. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Boc-3-cyanoazetidine as a Versatile Building Block for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-cyanoazetidine is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its strained four-membered ring imparts unique conformational constraints, while the cyano group serves as a versatile handle for elaboration into a wide array of nitrogen-containing heterocycles. The Boc-protecting group allows for controlled manipulations and subsequent deprotection for further functionalization. This document provides detailed application notes and experimental protocols for the synthesis of various novel heterocycles utilizing this compound and its derivatives as key starting materials. The protocols are designed to be readily applicable in a research and development setting.

Data Presentation: Synthesis of Azetidine-Substituted Heterocycles via Aza-Michael Addition

The following table summarizes the synthesis of various heterocyclic amino acid derivatives through the aza-Michael addition of N-heterocycles to methyl (1-Boc-azetidin-3-ylidene)acetate, a derivative readily prepared from 1-Boc-3-oxoazetidine. This demonstrates the utility of the azetidine scaffold in generating diverse molecular architectures.

| Entry | N-Heterocycle | Product | Yield (%) |

| 1 | Azetidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate | 64 |

| 2 | 3-Hydroxyazetidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)-3-hydroxyazetidin-3-yl)acetate | 62 |

| 3 | Pyrrolidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)pyrrolidin-3-yl)acetate | 61 |

| 4 | 3,3-Difluoropyrrolidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)-3,3-difluoropyrrolidin-3-yl)acetate | 64 |

| 5 | Piperidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)piperidin-3-yl)acetate | 75 |

| 6 | 4-Hydroxypiperidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)-4-hydroxypiperidin-3-yl)acetate | 75 |

| 7 | 1H-Pyrazole | Methyl 2-(1-(1-Boc-azetidin-3-yl)-1H-pyrazol-3-yl)acetate | 72 (regioisomer mixture) |

| 8 | 1H-Imidazole | Methyl 2-(1-(1-Boc-azetidin-3-yl)-1H-imidazol-5-yl)acetate | 53 |

| 9 | 1H-Benzimidazole | Methyl 2-(1-(1-Boc-azetidin-3-yl)-1H-benzo[d]imidazol-2-yl)acetate | 56 |

| 10 | 1H-Indole | Methyl 2-(1-(1-Boc-azetidin-3-yl)-1H-indol-3-yl)acetate | 55 |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(1H-tetrazol-5-yl)azetidine-1-carboxylate

This protocol details the [2+3] cycloaddition of an azide source with the nitrile functionality of this compound to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.[1]

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN3) (1.5 eq)

-

Zinc chloride (ZnCl2) or another suitable Lewis acid (e.g., triethylamine hydrochloride) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in DMF, add sodium azide and zinc chloride.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Workflow Diagram:

Caption: Synthesis of a tetrazole derivative from this compound.

Protocol 2: Synthesis of tert-Butyl 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate

This two-step protocol describes the conversion of the nitrile to an amidoxime, followed by cyclization with an acyl chloride to yield a 1,2,4-oxadiazole.

Step 2a: Synthesis of tert-Butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate (Amidoxime formation)

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (NH2OH·HCl) (1.5 eq)

-

Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3) (2.0 eq)

-

Ethanol

-

Water

Procedure:

-

Suspend this compound, hydroxylamine hydrochloride, and potassium carbonate in a mixture of ethanol and water.

-

Heat the mixture to reflux (approximately 80 °C) for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime, which can often be used in the next step without further purification.

Step 2b: Synthesis of tert-Butyl 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate (Oxadiazole formation)

Reaction Scheme:

Materials:

-

tert-Butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude amidoxime from the previous step in pyridine or DCM with triethylamine.

-

Cool the solution to 0 °C and add benzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Heat the reaction mixture to reflux for 2-4 hours to ensure cyclization.

-

Cool the mixture, dilute with DCM, and wash with water, 1M HCl (aq), saturated NaHCO3 (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the final product.

Workflow Diagram:

Caption: Two-step synthesis of a 1,2,4-oxadiazole from this compound.